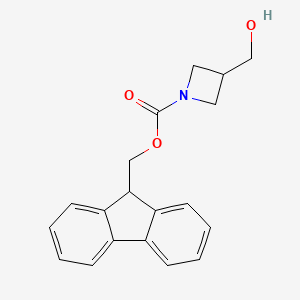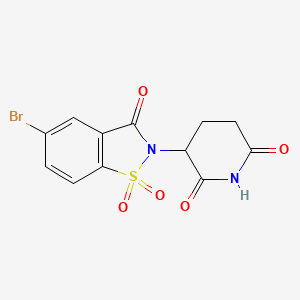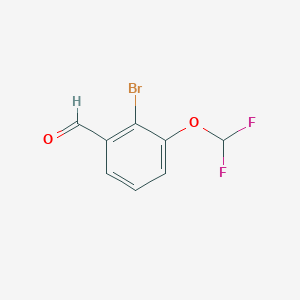![molecular formula C12H16FNO5S B15298215 tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorosulfonyl group, and a phenylmethyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonylating agent. One common method involves the use of trifluoromethanesulfonyl anhydride in the presence of a base such as 2-chloropyridine . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding amine.
Aplicaciones Científicas De Investigación
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate has several scientific research applications:
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under mild conditions, allowing for the selective protection and deprotection of amines during multi-step synthesis . The fluorosulfonyl group can participate in various chemical reactions, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-butyl N-({2-[(fluorosulfonyl)amino]ethyl}carbamate): A related compound with a similar structure but different functional groups.
Uniqueness
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it a valuable intermediate in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C12H16FNO5S |
|---|---|
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-fluorosulfonyloxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16FNO5S/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)19-20(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
STWYTJNLFZJZSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=CC=C1OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
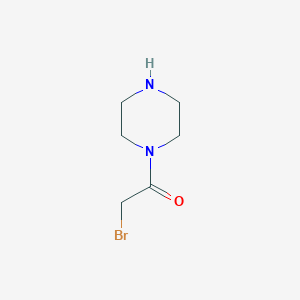
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)



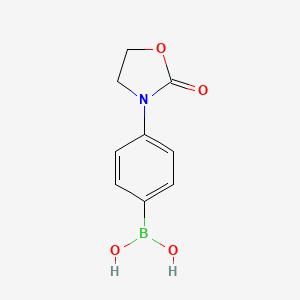
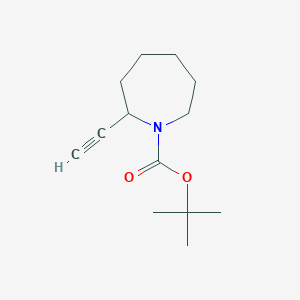
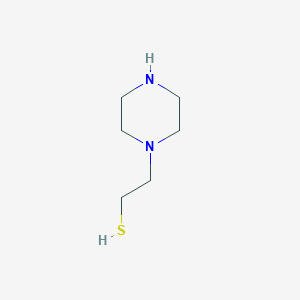
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
